

# Spectroscopic Profile of 8-bromo-1-naphthalenemethanol: A Technical Guide

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## Compound of Interest

Compound Name: *(8-Bromonaphthalen-1-yl)methanol*

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This technical guide provides a comprehensive overview of the spectral data for 8-bromo-1-naphthalenemethanol, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a consolidated resource for the structural elucidation of this compound through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Due to the limited availability of direct experimental spectra for 8-bromo-1-naphthalenemethanol in public databases, this guide presents a combination of predicted data and experimental data from structurally analogous compounds. This approach provides a reliable framework for the identification and characterization of 8-bromo-1-naphthalenemethanol.

## Molecular Structure and Properties

- IUPAC Name: (8-Bromo-1-naphthalenyl)methanol
- CAS Number: 14938-58-0
- Molecular Formula: C<sub>11</sub>H<sub>9</sub>BrO

- Molecular Weight: 237.09 g/mol

## Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for 8-bromo-1-naphthalenemethanol. These predictions are based on established computational models and are expected to be in close agreement with experimental values.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for 8-bromo-1-naphthalenemethanol

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~5.0	Singlet	2H	-CH <sub>2</sub> OH
~7.2-8.2	Multiplet	6H	Ar-H
~4.5	Broad Singlet	1H	-OH

Predicted in CDCl<sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for 8-bromo-1-naphthalenemethanol

Chemical Shift ( $\delta$ , ppm)	Assignment
~65	-CH <sub>2</sub> OH
~120-135	Aromatic Carbons

Predicted in CDCl<sub>3</sub>

## Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- Instrument Setup: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm).
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

## Infrared (IR) Spectral Data

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands expected for 8-bromo-1-naphthalenemethanol are listed below.

Table 3: Expected IR Absorption Bands for 8-bromo-1-naphthalenemethanol

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3300	Broad	O-H stretch (alcohol)
~3050	Medium	C-H stretch (aromatic)
~2920	Medium	C-H stretch (aliphatic)
~1600, 1500, 1450	Medium-Strong	C=C stretch (aromatic)
~1050	Strong	C-O stretch (primary alcohol)
~750-800	Strong	C-Br stretch

## Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is as follows:

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 8-bromo-1-naphthalenemethanol, the presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Expected Mass Spectrometry Data for 8-bromo-1-naphthalenemethanol

m/z	Relative Abundance	Assignment
236	~100%	$[\text{M}]^+$ (with $^{79}\text{Br}$ )
238	~98%	$[\text{M}]^+$ (with $^{81}\text{Br}$ )
207/209	Variable	$[\text{M}-\text{CH}_2\text{OH}]^+$
127	Variable	$[\text{M}-\text{Br}-\text{CO}]^+$

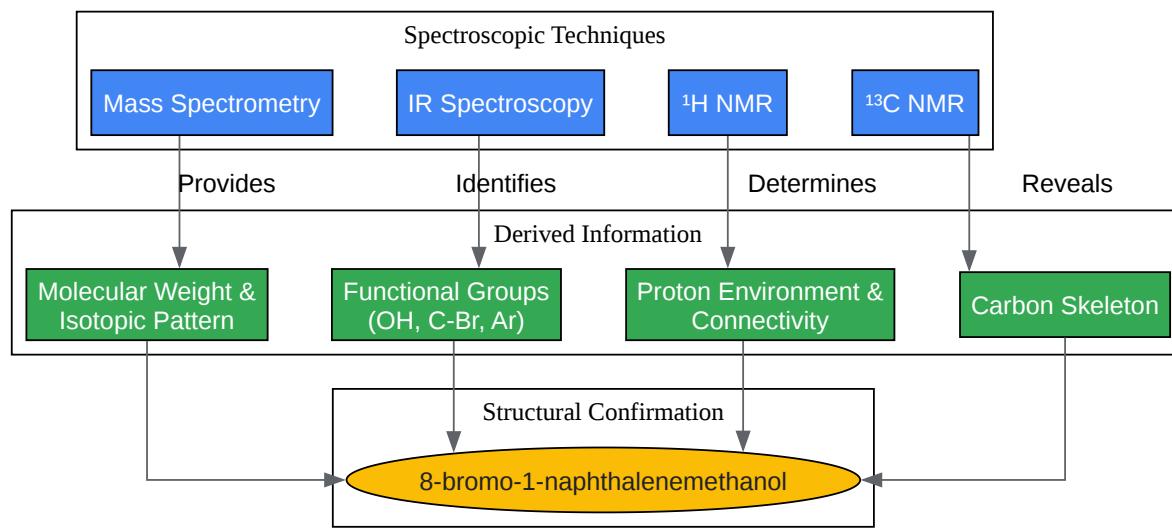
## Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a relevant mass range. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.

## Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of 8-bromo-1-naphthalenemethanol using the discussed spectral techniques.



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Caption: Workflow for the structural elucidation of 8-bromo-1-naphthalenemethanol.

This guide serves as a foundational resource for the spectral characterization of 8-bromo-1-naphthalenemethanol. While predicted data offers a strong basis for identification, experimental verification remains the gold standard. Researchers are encouraged to use this information in conjunction with their own analytical data for definitive structural confirmation.

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